N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13(2)11-22-15-8-7-14(21-18(23)16-6-5-9-25-16)10-17(15)26-12-20(3,4)19(22)24/h5-10,13H,11-12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXBPWPGKUCJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide involves multiple steps, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The furan-2-carboxamide moiety is then introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is , with a molecular weight of 426.5 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepine ring fused with a furan-2-carboxamide moiety. This unique structure contributes to its potential biological activities and utility in various chemical syntheses.
Medicinal Chemistry
This compound has been investigated for its therapeutic properties , particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazepine compounds have shown significant activity against breast and colon cancer cells.
- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokine release in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
The compound's biological activities extend beyond anticancer properties:
- Antimicrobial Properties : Studies have documented the antimicrobial effects of related benzoxazepine derivatives. The structural modifications in N-(5-isobutyl...) could enhance its efficacy against bacterial pathogens.
Organic Synthesis
In organic chemistry, N-(5-isobutyl...) serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions:
- Oxidation and Reduction Reactions : These reactions can modify the compound to create derivatives with different biological activities or improved pharmacokinetic profiles.
Case Studies
Several case studies highlight the applications of N-(5-isobutyl...) and its derivatives:
Case Study 1: Anticancer Properties
A study evaluated a series of benzoxazepine derivatives for their anticancer activities. Among these derivatives, some exhibited significant cytotoxicity against various cancer cell lines while showing selective toxicity towards bacterial pathogens. The findings underscore the relevance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of N-(5-isobutyl...) showed that it significantly inhibited cytokine release in stimulated macrophage cultures. This suggests its potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide include other tetrahydrobenzo[b][1,4]oxazepine derivatives and furan-2-carboxamide analogs. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting potential for diverse applications .
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.
The molecular formula of this compound is C22H24N2O3 with a molecular weight of 364.44 g/mol. It features a complex structure that contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. For instance:
- Activity Against Bacteria : Two compounds in the same series as N-(5-isobutyl...) demonstrated promising activity against Staphylococcus aureus and Bacillus subtilis , indicating potential for treating bacterial infections.
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Significant |
| Compound B | Significant | Moderate |
Anti-Cancer Activity
The anti-cancer potential of this compound has been evaluated through various assays:
- Cytotoxicity Assays : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines including lung cancer cell lines (A549 and HCC827). The IC50 values were reported to be in the micromolar range, indicating moderate effectiveness compared to standard chemotherapeutics .
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism is crucial as it highlights the compound's dual role in modulating immune responses while targeting cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of N-(5-isobutyl...) were assessed through its effect on cytokine release:
- Cytokine Release Inhibition : The compound significantly inhibited the release of pro-inflammatory cytokines in stimulated macrophage cultures. This suggests its potential use in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Benzoxazepine Derivatives : A study evaluated a series of benzoxazepine derivatives for their antimicrobial and anticancer activities. Among these derivatives, some exhibited significant cytotoxicity against various cancer cell lines while showing selective toxicity towards bacterial pathogens.
- Clinical Relevance : The findings from these studies underscore the relevance of structural modifications in enhancing the biological activity of benzoxazepine derivatives. Further optimization may lead to compounds with improved efficacy and reduced toxicity profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing benzo[b][1,4]oxazepine derivatives, and how do they apply to this compound?
- Methodological Answer : Benzo[b][1,4]oxazepine cores are typically synthesized via cyclization reactions. For example, ultrasound-assisted reactions with ytterbium triflate as a catalyst (e.g., for analogous compounds) can yield high-purity products (~95%) without recrystallization . Key steps include condensation of aldehydes with amines or amides under controlled conditions. For furan-2-carboxamide substituents, coupling reactions (e.g., HBTU-mediated amidation) are recommended .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, aromatic protons in the benzooxazepine ring typically appear at δ 6.5–8.5 ppm, while isobutyl groups show signals near δ 0.8–1.5 ppm .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for accurate mass determination) .
- IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹).
Q. What are the critical purity thresholds for this compound in pharmacological assays?
- Methodological Answer : Purity ≥95% is standard for in vitro studies. Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities. For analogs, residual solvents (e.g., DMF) should be <0.1% via GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalysis : Replace traditional acids with Lewis acids (e.g., Yb(OTf)₃) to enhance cyclization efficiency .
- Solvent Selection : Use ethanol or methanol for polar intermediates; switch to DMF for coupling reactions to improve solubility .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in amide bonds) .
- COSY/NOESY : Identify through-space correlations to confirm stereochemistry or substituent positioning .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns.
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the isobutyl group to ethyl or tert-butyl to assess steric effects .
- Pharmacophore Mapping : Replace the furan-2-carboxamide with thiophene or pyridine rings to evaluate electronic contributions .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).
Q. What catalytic systems enable selective functionalization of the benzooxazepine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
